Aurantio-obtusin beta-D-glucoside

Catalog No.
S601160
CAS No.
129025-96-3
M.F
C23H24O12
M. Wt
492.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aurantio-obtusin beta-D-glucoside

CAS Number

129025-96-3

Product Name

Aurantio-obtusin beta-D-glucoside

IUPAC Name

1,7-dihydroxy-2,8-dimethoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C23H24O12/c1-7-4-8-13(22(33-3)14(7)25)17(28)12-9(15(8)26)5-10(21(32-2)18(12)29)34-23-20(31)19(30)16(27)11(6-24)35-23/h4-5,11,16,19-20,23-25,27,29-31H,6H2,1-3H3/t11-,16-,19+,20-,23-/m1/s1

InChI Key

LQYQYAJWKXDTHR-PHVGODQESA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)OC)O

Isomeric SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O

Source and Classification

Aurantio-obtusin beta-D-glucoside, also known as glucoaurantio-obtusin, is a natural product found in various plants, including Cassia obtusifolia L. []. It belongs to the class of anthraquinones, which are a group of naturally occurring organic compounds known for their diverse biological activities [].

Potential Anti-inflammatory Properties

Research suggests that Aurantio-obtusin beta-D-glucoside may possess anti-inflammatory properties. Studies have shown that it can dose-dependently inhibit inflammatory responses in mouse models of airway inflammation and acute lung injury []. This effect appears to be mediated by the compound's ability to decrease the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and interleukins (IL-6) []. Additionally, it may inhibit the activation of nuclear factor kappa-B (NF-κB), a key signaling pathway involved in inflammation [].

Other Research Areas

While research on Aurantio-obtusin beta-D-glucoside's applications is still ongoing, preliminary studies suggest it may have additional effects beyond anti-inflammation. For instance, one study identified the compound in the metabolic profiling of chickpea-Fusarium interaction, suggesting a potential role in plant-pathogen interactions []. However, further investigation is needed to confirm these findings and explore other potential applications of this compound.

Aurantio-obtusin beta-D-glucoside is a natural compound with the molecular formula C23H24O12 and a molecular weight of approximately 492.43 g/mol. It is derived from the enzymatic cleavage of its glucoside precursor, glucoaurantio-obtusin. This compound is classified as a flavonoid glycoside and is notable for its complex structure, which includes multiple hydroxyl groups and a glucosyl moiety attached to the aglycone part of the molecule .

The chemical behavior of Aurantio-obtusin beta-D-glucoside includes various reactions typical for flavonoid glycosides. Key reactions may involve:

  • Hydrolysis: Under acidic or enzymatic conditions, Aurantio-obtusin beta-D-glucoside can undergo hydrolysis to release glucose and the aglycone, which can exhibit different biological activities.
  • Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation, potentially leading to the formation of quinones or other oxidized derivatives.
  • Complexation: The compound can form complexes with metal ions or other organic compounds, which may influence its solubility and biological activity .

Aurantio-obtusin beta-D-glucoside has been studied for its various biological activities:

  • Anticancer Properties: Research indicates that this compound exhibits significant anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. It has shown promise in targeting specific cancer pathways, making it a potential candidate for therapeutic applications .
  • Antioxidant Activity: The compound demonstrates antioxidant properties, which may help in mitigating oxidative stress and preventing cellular damage associated with various diseases .
  • Anti-inflammatory Effects: Some studies suggest that Aurantio-obtusin beta-D-glucoside can reduce inflammation, contributing to its potential in treating inflammatory diseases .

The synthesis of Aurantio-obtusin beta-D-glucoside can be achieved through several methods:

  • Natural Extraction: It can be isolated from plant sources where it naturally occurs, particularly from species known for their flavonoid content.
  • Enzymatic Synthesis: Using specific enzymes, such as glycosyltransferases, to catalyze the transfer of glucose onto the aglycone can produce this compound in a controlled manner.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that include protecting group strategies to selectively introduce the glucosyl moiety onto the flavonoid backbone .

Aurantio-obtusin beta-D-glucoside has several applications:

  • Pharmaceutical Development: Due to its anticancer and antioxidant properties, it is being explored as a lead compound for drug development in oncology and other therapeutic areas.
  • Nutraceuticals: Its health benefits position it as an ingredient in dietary supplements aimed at promoting health and wellness.
  • Cosmetics: The antioxidant properties make it suitable for use in cosmetic formulations aimed at skin protection and anti-aging .

Aurantio-obtusin beta-D-glucoside shares structural and functional similarities with several other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure TypeNotable Activity
Quercetin 3-beta-D-glucosideFlavonoid glycosideAntioxidant, anti-inflammatory
Kaempferol 3-beta-D-glucosideFlavonoid glycosideAnticancer, cardioprotective
RutinFlavonoid glycosideAntioxidant, vasoprotective

Uniqueness of Aurantio-obtusin beta-D-glucoside

While many flavonoid glycosides exhibit antioxidant and anti-inflammatory properties, Aurantio-obtusin beta-D-glucoside is unique due to its specific anticancer activities and potential mechanisms that target cancer cell pathways. Its complex structure may also contribute to distinct interactions within biological systems compared to simpler flavonoids like quercetin or rutin .

XLogP3

0.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

492.12677620 g/mol

Monoisotopic Mass

492.12677620 g/mol

Heavy Atom Count

35

Wikipedia

Aurantio-obtusin beta-D-glucoside

Dates

Modify: 2023-08-15

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